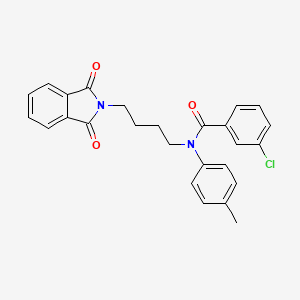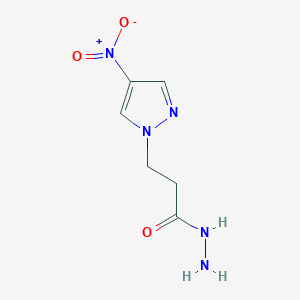
3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide, also known as NPPH, is a chemical compound that has received significant attention in scientific research due to its unique chemical properties. NPPH is a hydrazide derivative of pyrazole, and it has been synthesized through various methods.
Mechanism of Action
The exact mechanism of action of 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in inflammation and oxidative stress. Additionally, this compound has been found to induce apoptosis in cancer cells through the activation of certain pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In particular, it has been shown to reduce inflammation and oxidative stress, which are implicated in many diseases. Additionally, this compound has been found to induce apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is its unique chemical properties, which make it a valuable tool for scientific research. Additionally, it has been found to have potential therapeutic applications in various diseases. However, there are also limitations to its use in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
Future Directions
There are many future directions for the study of 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide. One area of research is to investigate its potential as a chemotherapeutic agent in cancer treatment. Additionally, it could be studied further for its anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases. Furthermore, there is potential for the development of new synthetic methods for this compound, which could improve its yield and purity. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research and the development of new therapies.
Synthesis Methods
3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide can be synthesized through various methods, including the reaction of 4-nitro-1H-pyrazole with hydrazine hydrate and 3-bromopropanoyl chloride. The reaction is carried out in a solvent such as acetonitrile or ethanol, and the product is purified through recrystallization. Other methods involve the use of different reagents and solvents, but the overall goal is to produce a high yield of pure this compound.
Scientific Research Applications
3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has been extensively studied for its potential applications in various fields of scientific research. In particular, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. Additionally, this compound has been found to induce apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent.
properties
IUPAC Name |
3-(4-nitropyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c7-9-6(12)1-2-10-4-5(3-8-10)11(13)14/h3-4H,1-2,7H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJMDTYYJRUJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)NN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

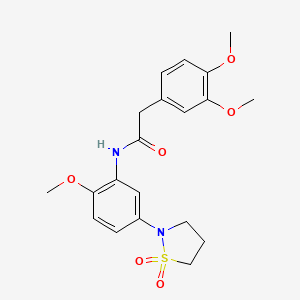

![N-(3-chlorobenzyl)-2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752850.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2752852.png)
![(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride](/img/structure/B2752853.png)
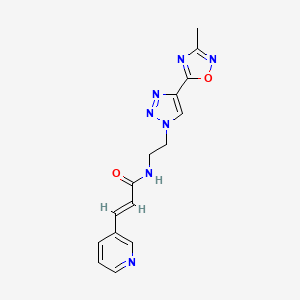
![methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate](/img/structure/B2752856.png)
![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2752857.png)
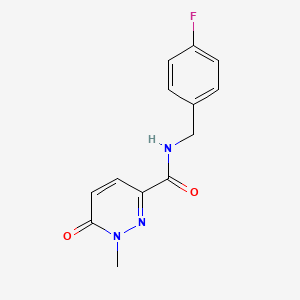
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2752860.png)
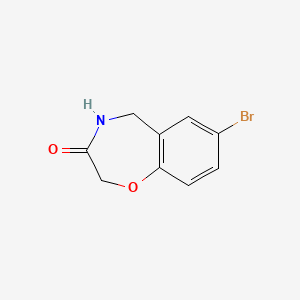
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2752862.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B2752863.png)
